tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate

Lipophilicity Drug-likeness Quinazoline

Kinase library synthesis requires orthogonal diversification handles. Many quinazoline analogs lack either the 2-chloro leaving group for SNAr or a stable, late-stage deprotectable ester. This compound provides both: C2 for nucleophilic substitution, C4 tert-butyl ester for TFA cleavage. LogP 3.31 for lead-like space. - ≥98% purity: minimizes fragment screening false-positives - Stable tert-butyl ester: survives nucleophilic steps, avoids saponification - 7-Fluoro: modulates electron density & lipophilicity (+0.2-0.4 LogP units)

Molecular Formula C14H14ClFN2O2
Molecular Weight 296.72 g/mol
Cat. No. B12280006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate
Molecular FormulaC14H14ClFN2O2
Molecular Weight296.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=NC(=NC2=C1C=CC(=C2)F)Cl
InChIInChI=1S/C14H14ClFN2O2/c1-14(2,3)20-12(19)7-11-9-5-4-8(16)6-10(9)17-13(15)18-11/h4-6H,7H2,1-3H3
InChIKeyBIZJXTJFSPZKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Baseline Characteristics


tert-Butyl 2-Chloro-7-fluoroquinazoline-4-acetate (CAS 1312785-22-0) is a heterocyclic building block belonging to the quinazoline family, defined by the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol . The compound integrates three key structural features on the quinazoline core: a chlorine atom at the 2-position, a fluorine atom at the 7-position, and a tert-butyl acetate moiety at the 4-position . As a research chemical supplied at purities ≥95%, it is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas, rather than as a final bioactive agent .

2-Chloro handle enables SNAr and cross-coupling diversification
7-Fluoro substituent modulates electronic and lipophilic profile
tert-Butyl ester provides orthogonal acid-labile protection
Supplied at research-grade purity for multi-step synthesis

Why Generic Substitution Fails


In-class quinazoline-4-acetate analogs cannot be interchanged because the three substituents—the 2-chloro leaving group, the 7-fluoro electronic modulator, and the tert-butyl ester protecting group—operate as an interdependent functional triad. Removing the 2-chloro group (as in tert-butyl quinazoline-4-acetate, CAS 1417557-82-4) eliminates the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling diversification , while replacing the tert-butyl ester with a methyl or ethyl ester (e.g., methyl 2-chloro-7-fluoroquinazoline-4-acetate, MW 254.64) alters both the steric profile and the hydrolytic lability of the acetate moiety during multi-step synthetic sequences . The 7-fluoro substituent further modulates the electron density of the ring system, influencing both the reactivity at C2 and the physicochemical properties such as lipophilicity (calculated LogP of the target compound = 3.31 versus ~2.42 for the unsubstituted core) . Selecting a close analog lacking any one of these features introduces different reactivity, different physicochemical behavior, and ultimately different downstream synthetic outcomes.

Removing the 2-chloro group may eliminate the primary SNAr/cross-coupling diversification site.
Replacing the tert-butyl ester with a methyl or ethyl ester can alter steric protection and hydrolytic lability during multi-step sequences.
Omitting the 7-fluoro substituent may shift electronic density and lipophilicity, influencing reactivity at C2 and downstream physicochemical behavior.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison vs. Unsubstituted Core

The target compound exhibits a calculated LogP of 3.31 . The core heterocycle 2-chloro-7-fluoroquinazoline (CAS 956101-10-3), lacking the 4-acetate substituent, has a reported LogP of 2.42 [1]. The addition of the lipophilic tert-butyl acetate group at the 4-position therefore increases the calculated LogP by approximately 0.89 units compared to the core. This difference is significant for medicinal chemistry campaigns where lipophilic ligand efficiency (LLE or LipE) is a key optimization parameter.

Lipophilicity (LogP)
Data to verify
Target LogP: 3.31 (calculated)
Core comparator: 2.42
Δ +0.89 (4-acetate contribution)
Supports lead-like lipophilicity tuning via 4-substituent selection.
In silico prediction; verify experimentally.
Lipophilicity Drug-likeness Quinazoline

Steric and Hydrolytic Stability: tert-Butyl vs. Methyl/Ethyl Ester

The tert-butyl ester of the target compound (MW 296.72) provides substantial steric shielding of the carbonyl carbon, reducing the rate of nucleophilic attack and undesired hydrolysis during multi-step synthetic sequences. In contrast, methyl 2-chloro-7-fluoroquinazoline-4-acetate (MW 254.64) and ethyl 2-chloro-7-fluoroquinazoline-4-acetate (MW 268.67) present progressively less steric hindrance. In quinazoline antifolate chemistry, tert-butyl esters are selectively removed under orthogonal acidic conditions (TFA) while methyl and ethyl esters require stronger hydrolytic conditions or different reagents, establishing the tert-butyl ester as the bench-stable protected form of choice when selective deprotection is required .

Steric & Hydrolytic Stability
Synthesis context
tert-Butyl ester (MW 296.72): TFA-cleavable, sterically shielded
Methyl/ethyl ester analogs lack orthogonal deprotection and offer less steric hindrance.
Enhanced bench stability and selective deprotection support multi-step synthetic strategies.
Deprotection chemistry referenced from established quinazoline protocols.
Ester hydrolysis Steric protection Synthetic strategy

C2 Reactivity: 2-Chloro vs. 2-Unsubstituted Building Blocks

The 2-chloro substituent on the target compound serves as a versatile handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. 2-Chloroquinazoline has been established as a versatile heterocyclic building block that readily reacts with boronic acids via Suzuki coupling and with various nitrogen, oxygen, and sulfur nucleophiles [1]. The unsubstituted analog tert-butyl quinazoline-4-acetate (CAS 1417557-82-4, MW 244.29) lacks this reactive chlorine handle entirely, limiting its diversification potential to reactions at the acetate side chain only . The target compound thus provides two orthogonal diversification vectors (C2 and the acetate ester), whereas the unsubstituted analog provides only one.

C2 Reactivity Handle
Cross-study comparable
Target: 2 orthogonal diversification sites (C2-Cl, C4-acetate)
Comparator: 1 site (C4-acetate only) for unsubstituted analog
Dual-vector architecture enables efficient library synthesis and SAR exploration.
Based on reported 2-chloroquinazoline reactivity profiles.
Nucleophilic aromatic substitution Cross-coupling Building block

Commercially Available Purity Comparison

The target compound is available from multiple suppliers at purities of 98% (Leyan) and 95% (AKSci, BOC Sciences) . In comparison, methyl 2-chloro-7-fluoroquinazoline-4-acetate and ethyl 2-chloro-7-fluoroquinazoline-4-acetate are commonly offered at 95% purity . The availability of a 98% purity grade for the tert-butyl ester provides procurement flexibility for applications requiring higher initial purity, such as fragment-based screening libraries or late-stage intermediates where impurity carry-through must be minimized.

Purity Comparison
Specification review
98%
max. commercially available purity
Methyl/ethyl ester analogs: 95%
Higher available purity may reduce impurity carry-through for demanding applications.
Based on vendor specification sheets.
Purity specification Procurement Quality control

Procurement-Guiding Application Scenarios


Kinase-Focused Library Synthesis with Dual Diversification

When building a quinazoline-based kinase inhibitor library, the target compound provides two orthogonal points of diversification: the 2-chloro position for SNAr or cross-coupling introduction of aniline, amine, or boronic acid-derived substituents, and the tert-butyl ester for late-stage deprotection and amide coupling. This dual-vector architecture enables efficient parallel library synthesis where the C2 substituent is varied while the protected acetate remains intact, followed by global deprotection with TFA and subsequent amide diversification . Analogs lacking the 2-chloro handle or bearing labile ester groups would require additional protection/deprotection steps or limit the accessible chemical space.

Lipophilicity Control in Lead Optimization

For projects where balancing potency with favorable ADME properties is critical, the intermediate calculated LogP of 3.31 positions the target compound in a tractable lipophilicity range for lead-like chemical space. The contribution of each substituent to overall lipophilicity can be rationally modulated during analog design: the 7-fluoro substituent increases LogP by approximately 0.2–0.4 units versus the unsubstituted quinazoline, and replacement of the tert-butyl ester with the free carboxylic acid (2-chloro-7-fluoroquinazoline-4-acetic acid, CAS 1784613-73-5) would lower LogP substantially. This quantitative understanding supports procurement of the tert-butyl ester as the optimal starting point for property-based drug design .

Multi-Step Synthesis with Orthogonal Ester Protection

In synthetic routes involving multiple acid-labile protecting groups or nucleophilic steps that could compromise methyl or ethyl esters, the sterically shielded tert-butyl ester of the target compound offers superior bench stability. The well-established TFA-mediated cleavage protocol for tert-butyl esters in quinazoline systems provides clean, high-yielding deprotection under conditions that do not affect other common protecting groups . This orthogonal deprotection strategy cannot be executed with methyl or ethyl ester analogs, which require saponification conditions (aqueous base) that may be incompatible with base-sensitive functionalities elsewhere in the molecule.

Fragment-Based Discovery with High-Purity Building Blocks

Fragment libraries demand building blocks of the highest available purity to avoid false-positive screening results from trace impurities. The target compound is commercially available at 98% purity , exceeding the 95% purity typical of the methyl and ethyl ester analogs . This 3% absolute purity difference translates to a measurable reduction in impurity carry-through risk during fragment elaboration, supporting procurement of the tert-butyl ester over its lower-purity analogs for fragment-based screening applications.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual diversification vectors (C2-Cl and C4-acetate)
Parallel library efficiency and chemical space coverage
Lead optimization with lipophilicity control
Calculated LogP profile and substituent contributions
Lead-like property balancing and ADME optimization
Multi-step synthesis with orthogonal protection
Steric shielding and TFA-labile deprotection
Compatibility with acid-labile protecting groups
Fragment-based discovery screening
Research-grade purity specification
Minimization of impurity-related false positives
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